molecular formula C16H17N3O2S B3179526 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole CAS No. 73590-60-0

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

Cat. No.: B3179526
CAS No.: 73590-60-0
M. Wt: 315.4 g/mol
InChI Key: JDVPIZHFGBVEBT-UHFFFAOYSA-N
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Description

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is a chemical compound known for its role as a proton pump inhibitor. It is widely used in the treatment of acid-related diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease. This compound works by inhibiting the enzyme H+/K±ATPase in the stomach lining, thereby reducing the production of gastric acid .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Omeprazole , is the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly referred to as the proton pump . This enzyme system is located at the secretory surface of the gastric parietal cell .

Mode of Action

Omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This effect is dose-related and leads to inhibition of both basal and stimulated acid secretion, irrespective of the stimulus .

Biochemical Pathways

The compound acts on the biochemical pathway involving the gastric H,K-ATPase . By covalently binding to this enzyme, it inhibits the final step in gastric acid production, thereby reducing gastric acidity .

Pharmacokinetics

The pharmacokinetics of Omeprazole involves its accumulation in the acidic space of the secretory canaliculus of the stimulated parietal cell in the stomach . The compound is a weak base, enabling it to accumulate in this space. Once gastric acid is secreted, the extracellular lumen of the canaliculus achieves a low pH, predicting a significant accumulation of the compound in this space .

Result of Action

The result of Omeprazole’s action is the inhibition of gastric acid secretion . This is achieved through its irreversible binding to the gastric H,K-ATPase, which inhibits the enzyme and thus reduces gastric acidity .

Action Environment

The action of Omeprazole is influenced by the environment within the stomach. The compound is an acid-activated prodrug that binds covalently to gastric H,K-ATPase, resulting in acid secretion inhibition . The acidic environment of the stomach is crucial for the activation and effectiveness of Omeprazole .

Biochemical Analysis

Biochemical Properties

The compound, 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is known to interact with various enzymes and proteins. It is a cell-permeable pyridyl methylsulfinyl benzimidazole compound that acts as a selective proton pump inhibitor . This suggests that it may interact with enzymes such as H+/K+ ATPase, which is responsible for the final step in gastric acid secretion .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a proton pump inhibitor. It can influence cell function by altering the pH balance within the cell, which can impact various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the proton pump, specifically the H+/K+ ATPase enzyme. By inhibiting this enzyme, it prevents the final step in gastric acid production, thereby reducing gastric acidity . This effect is dose-related up to a daily dose of 20 to 40 mg .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At therapeutic doses, it effectively inhibits gastric acid secretion, but at higher doses, it may cause adverse effects .

Metabolic Pathways

It is known that the compound is metabolized in the liver, with the majority of the dose being eliminated in urine as metabolites .

Transport and Distribution

Given its role as a proton pump inhibitor, it is likely to be distributed to areas where H+/K+ ATPase enzymes are present .

Subcellular Localization

The subcellular localization of this compound is likely to be in the vicinity of the H+/K+ ATPase enzyme, which is typically found in the gastric parietal cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole involves several steps. One common method includes the oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]benzimidazole using 3-chloroperoxybenzoic acid in ethyl acetate. This reaction is typically carried out at temperatures between -10°C and 5°C . The crude product is then purified through dissolution and reprecipitation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is unique due to its specific binding affinity and selectivity for the H+/K±ATPase enzyme. Its effectiveness in reducing gastric acid production and its relatively short half-life make it a preferred choice for certain medical conditions .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-8-17-14(11(2)15(10)21-3)9-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPIZHFGBVEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148345
Record name 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-60-0
Record name 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

53.5 g of 2-[[(4-methoxy-3,5-dimethyl-2 -pyridyl)methyl]thio]benzimidazole are dissolved in 1.2 l of methylene chloride and 100 ml of methanol and then cooled to -20°. 33.4 g of m-chloroperbenzoic acid, recrystallized from methylene chloride/petroleum ether, are then introduced within 10 minutes. The solution is stirred for a further 60 minutes at -20° and then poured into a mixture of 250 ml of 2N sodium carbonate solution and ice. The organic phase is washed neutral with water, dried over sodium sulphate and evaporated in vacuo. Crystallization from methylene chloride/methanol/petroleum ether gives 2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulphinyl]benzimidazole of melting point 157°-159°.
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53.5 g
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1.2 L
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100 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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